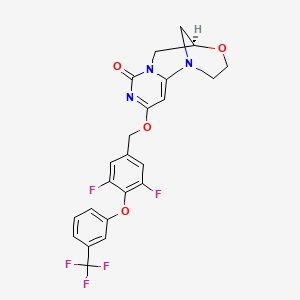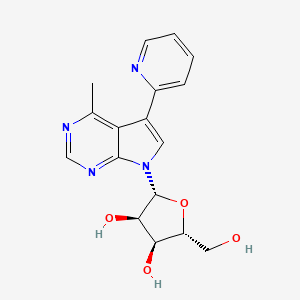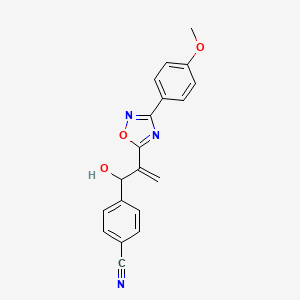
Antiparasitic agent-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.
Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Antiparasitic agent-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.
Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.
Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.
Industry: Used in the development of new antiparasitic drugs and formulations.
Mécanisme D'action
The mechanism of action of antiparasitic agent-6 involves:
Inhibition of Enzymes: The compound inhibits key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes.
Molecular Targets: Targets include enzymes involved in nucleic acid synthesis and energy production.
Pathways Involved: The compound interferes with the electron transport chain and other metabolic pathways, leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
Imidazole Derivatives: Compounds such as bis-imidazoles and phenyl-substituted imidazoles have shown similar antiparasitic activity.
Nature-derived Peptides: Peptides derived from frog skin secretions have also demonstrated antiparasitic properties.
Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C19H15N3O3 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3 |
Clé InChI |
DGIYZLSIKDNRBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


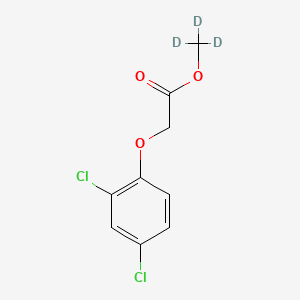
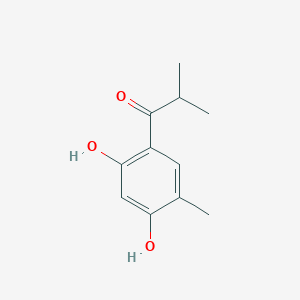
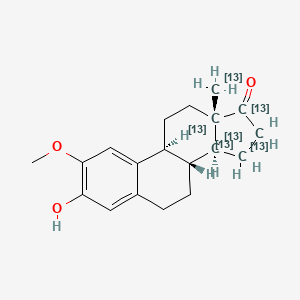
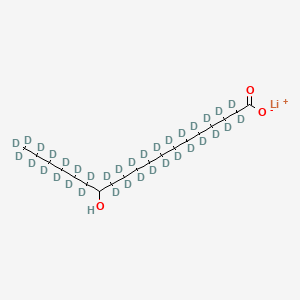
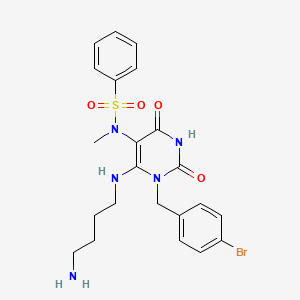
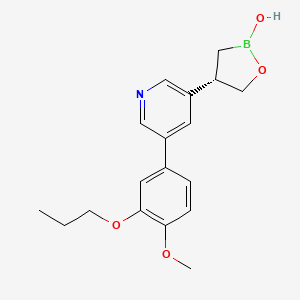
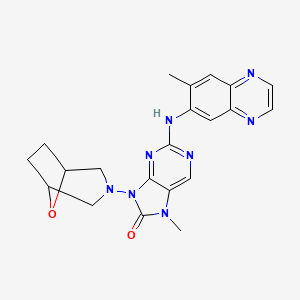
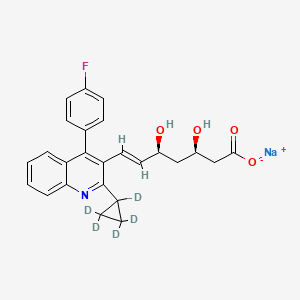
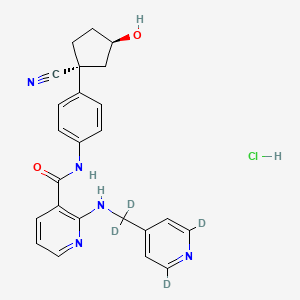
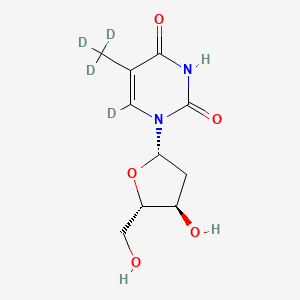
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)

